![molecular formula C20H16N4O2 B10997681 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10997681.png)
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a methoxy-substituted benzamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the methoxy-substituted benzamide group. Key steps in the synthesis may include:
Cyclization: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Amidation: Coupling of the methoxy-substituted benzamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays revealed that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
2. Anticancer Properties
Benzimidazole derivatives are also being investigated for their anticancer activities. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies on similar structures have reported significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
3. Anti-inflammatory Effects
There is growing evidence that benzimidazole derivatives possess anti-inflammatory properties. Compounds related to this compound have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the benzimidazole core can significantly influence biological activity, highlighting the importance of systematic SAR studies .
Case Studies
Several case studies illustrate the potential of this compound:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Shares the pyridine and benzamide moieties but lacks the benzimidazole ring.
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Contains a similar benzamide group but with a different heterocyclic core.
Uniqueness
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole ring fused with the pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
2-Methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide (CAS Number: 1310938-54-5) is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H16N4O2, with a molecular weight of approximately 344.4 g/mol. The structure features a methoxy group, a benzimidazole core, and a pyridine moiety, which are known to contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.
Efficacy Against Cancer Cell Lines:
A study reported that related benzimidazole compounds displayed IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer) . The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 | |
A549 | 9.48 ± 1.15 |
These results indicate that the compound has a potent inhibitory effect on tumor cell growth, particularly in two-dimensional assays, suggesting its potential as an antitumor agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum antibacterial effects.
Antimicrobial Efficacy:
A review highlighted that various benzimidazole derivatives exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
Compound Type | Bacterial Strain | MIC (µM) |
---|---|---|
Benzimidazole Derivative | S. aureus | 16 |
E. faecalis | 8 |
These findings suggest that the compound may be effective against certain bacterial infections, warranting further investigation into its mechanisms of action against microbial targets.
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with DNA and inhibit key cellular processes:
- DNA Binding: Many benzimidazole compounds bind to DNA, particularly within the minor groove, disrupting replication and transcription processes .
- Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .
- Inhibition of Enzymatic Activity: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Antitumor Activity: A research article detailed the synthesis and evaluation of benzimidazole derivatives against various cancer cell lines, reporting significant cytotoxicity with selectivity towards tumor cells over normal cells .
- Antimicrobial Evaluation: Another study focused on the antimicrobial properties of substituted benzimidazoles, demonstrating their effectiveness against resistant strains of bacteria .
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-7-3-2-6-15(18)20(25)22-14-8-9-16-17(11-14)24-19(23-16)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
PPMRPSPBVVABKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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